4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound belongs to a class of benzamide derivatives featuring a 1,3,4-thiadiazole core substituted with a sulfamoyl group and a hydroxycarbamoylmethylsulfanyl moiety. The hydroxycarbamoyl group introduces hydrogen-bonding capabilities, which may improve solubility and interaction with metalloenzymes.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O5S3/c1-18(2)26(22,23)9-5-3-8(4-6-9)11(20)14-12-15-16-13(25-12)24-7-10(19)17-21/h3-6,21H,7H2,1-2H3,(H,17,19)(H,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPZOQWNDYUBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps, including the formation of the thiadiazole ring and the subsequent functionalization of the benzamide coreThe final step involves the coupling of the thiadiazole intermediate with the benzamide core under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a biochemical probe for studying enzyme activities and protein interactions. In medicine, it is being investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or modulate biological pathways. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a synthetic derivative belonging to the class of thiadiazole compounds. Thiadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a thiadiazole ring, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Alam et al. (2011) reported that 1,3,4-thiadiazole derivatives demonstrated notable suppressive activity against human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The most active compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Polkam et al. (2015) synthesized several thiadiazole derivatives and tested them against HT-29 (colon cancer) and MDA-MB-23 (breast cancer) cell lines. Some compounds exhibited up to 68.28% inhibition in HT-29 cells .
- Li et al. (2015) evaluated disulfide derivatives containing a thiadiazole moiety against breast cancer MCF-7 and lung cancer A549 cell lines, reporting better antiproliferative activity than the reference drug 5-fluorouracil .
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial properties.
- Olsen et al. (2018) demonstrated that certain 1,3,4-thiadiazole compounds exhibited comparable antimicrobial activity to standard antibiotics like ciprofloxacin . This suggests that the compound may possess significant antibacterial properties.
- The compound's structural features may enhance its binding affinity to bacterial enzymes or receptors, potentially leading to effective bacterial growth inhibition.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is closely linked to their structural characteristics:
- Substituents on the Thiadiazole Ring : The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's affinity for biological targets.
- Hydroxyl and Sulfonyl Groups : These groups can enhance solubility and bioavailability, contributing to the overall efficacy of the compound .
Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | SK-MEL-2 | 4.27 µg/mL | Alam et al., 2011 |
| Anticancer | HT-29 | 68.28% inhibition | Polkam et al., 2015 |
| Anticancer | MCF-7 | Better than 5-FU | Li et al., 2015 |
| Antimicrobial | Various Bacteria | Comparable to ciprofloxacin | Olsen et al., 2018 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
